molecular formula C8H10BNO3 B6337960 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid CAS No. 1643572-83-1

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid

Cat. No.: B6337960
CAS No.: 1643572-83-1
M. Wt: 178.98 g/mol
InChI Key: VAVDIGFMDLOCHV-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid (CAS 1643572-83-1) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry . This compound features a fused dihydropyrano[4,3-b]pyridine core, a privileged scaffold frequently explored in the synthesis of novel bioactive molecules . Its primary research value lies in its role as a key reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it is used to form biaryl carbon-carbon bonds . This makes it an indispensable tool for constructing complex molecular architectures, especially in the discovery and optimization of potential therapeutic agents. The boronic acid functional group on the pyridine ring acts as a handle for coupling with various aryl or heteroaryl halides, enabling the rapid diversification of chemical libraries . Researchers are increasingly interested in such fused heterocyclic systems due to their substantial pharmacological potential, which includes documented activities such as anticancer, antiviral, and anti-Alzheimer properties in related analogs . Furthermore, the 4H-pyran structural motif is recognized for its significance in developing acetylcholinesterase inhibitors, highlighting the relevance of this core structure in central nervous system drug discovery . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper hazard and handling instructions . For comprehensive product details, including certificates of analysis, please contact our technical support team.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDIGFMDLOCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCOC2)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation reaction is the most widely employed method for introducing a boronic acid group to the pyrano-pyridine core. This approach involves the palladium-catalyzed coupling of 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bis(pinacolato)diboron (B2_2Pin2_2). The reaction proceeds under inert conditions using a Pd(dppf)Cl2_2 catalyst, potassium acetate (KOAc) as a base, and dioxane as the solvent at 80–100°C.

Key advantages include high regioselectivity and compatibility with the fused pyrano-pyridine system. Challenges include sensitivity to moisture and the need for rigorous purification to remove residual palladium.

Optimization Strategies

  • Catalyst Loading : Reducing Pd(dppf)Cl2_2 to 2 mol% minimizes costs while maintaining yields >75%.

  • Solvent Effects : Dioxane outperforms THF or DMF due to better stability of intermediates.

  • Temperature Control : Reactions conducted at 80°C for 12 hours achieve optimal conversion without side product formation.

Post-Reaction Processing

The boronic acid pinacol ester intermediate is hydrolyzed using hydrochloric acid (1M HCl) at room temperature. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by 1^1H NMR (δ 8.45 ppm for pyridine protons) and HPLC-MS (m/z 235.1 [M+H]+^+).

Halogen-Lithium Exchange Followed by Boronation

Methodology

This two-step approach involves:

  • Lithiation : Treating 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine with n-butyllithium (n-BuLi) at –78°C in anhydrous THF.

  • Boronation : Quenching the lithiated intermediate with trimethyl borate (B(OMe)3_3), followed by acidic hydrolysis to yield the boronic acid.

Challenges and Solutions

  • Low-Temperature Requirements : Strict temperature control (–78°C) prevents ring-opening side reactions.

  • Boronate Stability : The intermediate boronate ester is protected using pinacol prior to hydrolysis, improving isolation yields to 60–65%.

Direct C-H Borylation Using Iridium Catalysts

Catalytic System

Direct borylation employs an iridium catalyst (e.g., [Ir(OMe)(COD)]2_2) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand. The reaction occurs under microwave irradiation (150°C, 1 hour) in hexane, selectively functionalizing the C3 position of the pyridine ring.

Limitations

  • Substrate Scope : Limited to electron-deficient heterocycles.

  • Yield Variability : Yields range from 40–55%, necessitating further optimization.

Comparative Analysis of Preparation Methods

Method Yield (%) Catalyst Temperature Key Advantage
Miyaura Borylation75–85Pd(dppf)Cl2_280°CHigh regioselectivity
Halogen-Lithium Exchange60–65n-BuLi–78°CNo pre-functionalized substrate
Direct C-H Borylation40–55[Ir(OMe)(COD)]2_2150°CStep economy

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (DMSO-d6): δ 3.15–3.45 (m, 4H, pyran CH2_2), 4.60 (s, 2H, pyran OCH2_2), 8.30 (s, 1H, pyridine H), 8.45 (s, 1H, boronic acid OH).

  • 13^13C NMR : δ 67.8 (pyran OCH2_2), 122.5–140.2 (pyridine carbons), 168.1 (B–O).

Purity Assessment

HPLC analysis (C18 column, 90:10 H2_2O/ACN) confirms >95% purity, with LC-MS showing no detectable palladium residues (<0.1 ppm).

Industrial-Scale Considerations

Cost-Benefit Analysis

Miyaura borylation is preferred for large-scale synthesis due to lower catalyst costs ($120/g Pd vs. $450/g Ir). Batch processes in dioxane achieve kilogram-scale outputs with 70% yield.

Environmental Impact

Solvent recovery systems (dioxane distillation) reduce waste by 30%, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various aryl or vinyl-substituted pyrano-pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has shown potential as a pharmacophore in the development of new therapeutic agents. Its boronic acid functionality allows it to interact with biological targets effectively.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Compounds similar to 7,8-dihydro derivatives have been explored for their ability to induce apoptosis in cancer cells by disrupting proteasomal function .

Neuroprotective Effects

Studies have suggested that pyridine derivatives can exhibit neuroprotective properties. The unique structure of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, boronic acids are valuable intermediates for the synthesis of various compounds through Suzuki coupling reactions. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can be utilized as a building block for synthesizing complex organic molecules.

Suzuki Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This methodology is widely used in the pharmaceutical industry to create diverse libraries of compounds for drug discovery .

Material Science

The unique properties of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid extend into material science as well. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor development.

Catalytic Applications

Boronic acids have been employed as catalysts in various organic transformations due to their Lewis acidity. The incorporation of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid into catalytic systems could enhance reaction rates and selectivity in synthetic processes .

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal explored the anticancer properties of pyranopyridine derivatives. The findings demonstrated that modifications to the boronic acid moiety significantly enhanced the cytotoxicity against various cancer cell lines .

Case Study 2: Synthesis of Novel Compounds

In another research project focusing on synthetic methodologies, researchers successfully utilized 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid in a series of Suzuki coupling reactions to synthesize a library of new compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Boronic Acid Derivatives
Compound Core Structure Boronic Acid Position Key Activity Cytotoxicity Reference
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid Pyrano-pyridine C-3 EPI, antibiotic potentiation None
6-Benzyloxypyridine-3-boronic acid (90) Pyridine C-3 EPI (4-fold ciprofloxacin potentiation) None
4-Benzyloxybenzene boronic acid (91) Benzene C-4 Inactive N/A
3-Nitro-5-phenyl-pyrrolo[2,3-b]pyridine (6a) Pyrrolo-pyridine None Synthetic intermediate N/A
Table 2: SAR Trends in Pyridine-3-boronic Acids
Feature Impact on Activity Example Compounds
Boronic acid at C-3 Essential for EPI activity 76, 77, 90, Target
Substituent at C-6 Enhances potency (aryl/alkyl optimal) 76, 77, 90
Cyclization (e.g., pyrano ring) Improves metabolic stability Target compound
Boron replacement (e.g., COOH) Abolishes activity Inactive analogues

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid (CAS Number: 72212389) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C8H10BNO3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 72212389
  • Structure : The compound features a boronic acid functional group attached to a pyrano-pyridine structure, which is known for its reactivity and ability to form complexes with various biomolecules.

Synthesis

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid have shown significant inhibitory effects on cancer cell lines. In vitro assays indicate that such compounds can induce apoptosis and inhibit cell proliferation in various cancer types:

CompoundCancer TypeIC50 (μM)Mechanism
Compound ARenal cancer0.23Induces DNA damage
Compound BLeukemia0.26Cell cycle arrest

These findings suggest that the incorporation of boronic acid moieties enhances the biological activity of these compounds against tumor cells by interfering with critical cellular pathways.

The proposed mechanisms through which 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis : By promoting DNA damage responses and activating apoptotic pathways.
  • Targeting Oncogenic Pathways : Suppression of pathways such as cyclin D/Rb has been observed in treated cell lines.

Case Studies

A notable case study involved the evaluation of a series of boronic acid-containing compounds against renal cancer cell lines. The study employed flow cytometry and immunoblotting techniques to assess the impact on cell viability and apoptosis markers:

  • Results : The compounds demonstrated potent inhibition of cell growth with significant induction of apoptosis markers (e.g., p-H2AX).

Q & A

Q. What are the primary synthetic routes for preparing 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acid intermediates react with halogenated precursors. For example, halogenated pyrano-pyridine scaffolds (e.g., bromo or iodo derivatives) can undergo coupling with aryl boronic acids under conditions involving Pd(PPh₃)₄, K₂CO₃, and a solvent system like toluene/EtOH (Scheme 2, ). Pre-functionalization of the pyrano-pyridine core via bromination or iodination is critical to enable subsequent boronic acid introduction.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on a combination of ¹H/¹³C NMR (to verify regiochemistry and boronic acid positioning), FT-IR (to confirm B-O bonding at ~1350–1400 cm⁻¹), and mass spectrometry (for molecular ion validation). Advanced techniques like single-crystal X-ray diffraction (e.g., used in pyrido-thieno-pyrimidinone analogs ) resolve stereochemical ambiguities. Purity assessment via HPLC with UV detection (>97% by HPLC) is standard .

Q. What safety protocols are essential when handling this boronic acid derivative?

Key precautions include:

  • Storage in anhydrous conditions under inert gas (Ar/N₂) to prevent boronic acid hydrolysis .
  • Use of PPE (gloves, goggles) to avoid skin/eye contact, as boronic acids can irritate mucous membranes .
  • Proper disposal of waste via neutralization with dilute HCl or NaOH to deactivate reactive boron species .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound in complex scaffolds?

Yield optimization requires:

  • Ligand screening : Bulky ligands (e.g., SPhos) enhance steric protection of the boron center, reducing protodeboronation .
  • Solvent selection : Mixed polar solvents (toluene/EtOH) balance solubility and reaction kinetics.
  • Temperature control : Gradual heating (e.g., 80–105°C) minimizes side reactions like aryl-aryl homocoupling . Contradictory data on optimal Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) should be resolved via DOE (Design of Experiments) .

Q. What strategies address instability of the boronic acid group during derivatization?

Instability arises from hydrolysis or oxidation. Mitigation approaches include:

  • In situ protection : Using pinacol esters or MIDA boronates to stabilize the boronic acid during multi-step syntheses .
  • Low-temperature workup : Quenching reactions at 0–5°C to slow degradation .
  • Additives : Adding 2-mercaptoethanol or BHT (butylated hydroxytoluene) as radical scavengers in aerobic conditions .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking studies : Predict binding affinity to target enzymes (e.g., kinases) by modeling the pyrano-pyridine core’s π-stacking interactions.
  • DFT calculations : Analyze boron’s electrophilicity to prioritize derivatives with optimal reactivity for cross-coupling .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with antimicrobial activity observed in pyrano-dipyrimidine analogs .

Q. What analytical methods resolve contradictions in reaction outcome reproducibility?

  • LC-MS tracking : Monitor intermediate formation in real time to identify kinetic vs. thermodynamic product dominance.
  • In situ IR spectroscopy : Detect transient boron-containing intermediates (e.g., boroxines) that may form under dehydrating conditions .
  • Control experiments : Test for trace metal contaminants (e.g., Fe³⁺) that accelerate boronic acid oxidation .

Methodological Tables

Q. Table 1. Common Reaction Conditions for Boronic Acid Functionalization

Reaction TypeCatalyst SystemSolventTemp. (°C)Yield RangeKey Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH10555–75%
BrominationNBS, AIBNCCl₄80>90%
Oxidation (B→OH)MnO₂, THFTHFRT70–85%

Q. Table 2. Stability of Boronic Acid Derivatives Under Storage Conditions

DerivativeStorage ConditionStability (Days)Degradation Product
Free boronic acid-20°C, air7Boric acid
Pinacol ester4°C, Ar30None
MIDA boronateRT, dry60<5% hydrolysis

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